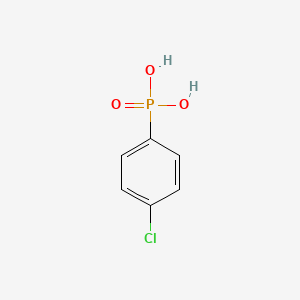

p-Chlorobenzenephosphonic acid

Overview

Description

P-Chlorobenzenephosphonic acid, also known as 4-Chlorophenylphosphonic acid, is a useful research chemical . It has a molecular formula of C6H6ClO3P and a molecular weight of 192.54 .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods, including the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . The McKenna procedure is a two-step reaction that involves bromotrimethylsilane followed by methanolysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray structure analysis and Density Functional Theory (DFT) calculations . The X-ray structure of a similar compound, p-chlorobenzoic acid, was found to be in dimer form stabilized with intermolecular H-bond interaction .Chemical Reactions Analysis

Phosphonic acids, including this compound, play a significant role in various chemical reactions . They are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . They are used in many applications due to their structural analogy with the phosphate moiety or their coordination or supramolecular properties .Scientific Research Applications

Phosphonic Acid Functional Group Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are employed in various applications due to their structural analogy with phosphate moiety or coordination/supramolecular properties. Applications include bioactive properties (drugs, pro-drugs), bone targeting, supramolecular or hybrid material design, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).

Functionalized Poly[Aryloxyphosphazenes]

Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are synthesized using diphenyl chlorophosphate, with potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).

α-Aminophosphonate/Phosphinate in Medicinal Chemistry

R-Aminophosphonic acids, with an N C P scaffold, are recognized for influencing physiological and pathological processes, with applications in medicine and agrochemistry. They act as enzyme inhibitors, with potential for developing new medicinal compounds (Mucha et al., 2011).

Application in Rubber Production

2-Chloroethylphosphonic acid (ethephon) is used to improve latex production by rubber trees. Its chemical fixation in polyisoprene chains aims to create derivatives with prolonged stimulating activity (Derouet et al., 2003).

Ethephon in Agriculture

Ethephon, a form of 2-chloroethyl phosphonic acid, is used in agriculture, notably in promoting pedicel-fruit abscission in cherries for mechanical harvest, though its effectiveness varies by cultivar (Smith & Whiting, 2010).

Organophosphonate Biochemistry

Organophosphonic acids, with a C-P bond, serve as bioactive secondary metabolites in various organisms and play a role in human health and agriculture. Enzyme reactions creating these molecules involve unique chemistry (Horsman & Zechel, 2017).

Multifunctional p-Phosphonated Calixarenes

p-Phosphonic acid calix[n]arenes, with diverse applications in nano-technology, including stabilizing nanoparticles, encapsulating anti-cancer drugs, and binding metal ions (Martin & Raston, 2011).

Aminophosphonic Acids in Biological Applications

Aminophosphonic acids and their derivatives are analogues of naturally occurring phosphates, used in metabolic regulation, drug development against metabolic disorders, and enhancement or inhibition studies (Orsini et al., 2010).

Future Directions

The future directions of research involving p-Chlorobenzenephosphonic acid could involve its use in controlled drug delivery systems . Phosphorus-containing compounds have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids .

properties

IUPAC Name |

(4-chlorophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCIBABYNNIPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202680 | |

| Record name | Phosphonic acid, (p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5431-35-6 | |

| Record name | P-(4-Chlorophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzenephosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-CHLOROPHENYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTP3VA9XN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

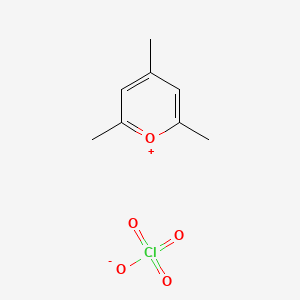

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,c]pentacene](/img/structure/B1618600.png)

![2-Ethylbicyclo[2.2.1]heptane](/img/structure/B1618607.png)